molecular formula C9H9F3O2 B1600747 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene CAS No. 334018-79-0

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene

Cat. No.: B1600747
CAS No.: 334018-79-0
M. Wt: 206.16 g/mol
InChI Key: ZVAJDXRDOOVXBO-UHFFFAOYSA-N
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Description

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a methoxymethoxy group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

1-(methoxymethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-13-6-14-8-4-2-3-7(5-8)9(10,11)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAJDXRDOOVXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456185
Record name Benzene, 1-(methoxymethoxy)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334018-79-0
Record name Benzene, 1-(methoxymethoxy)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Protection of m-Trifluoromethylphenol with Methoxymethyl Chloride

Overview:
The primary method for preparing 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene involves the protection of m-trifluoromethylphenol with methoxymethyl chloride (chloromethyl methyl ether) in the presence of a base under inert atmosphere.

Procedure Details:

  • Starting Material: m-Trifluoromethylphenol (40 g)
  • Solvent: Methylene dichloride (210 mL)
  • Base: N,N-Diisopropylethylamine (100 mL)
  • Protecting Agent: Chloromethyl methyl ether (46 mL) added dropwise under ice bath conditions
  • Atmosphere: Nitrogen protection to avoid moisture and oxygen interference
  • Reaction Time: Stirred overnight at room temperature
  • Workup: Removal of solvent by reduced pressure distillation, collection of product fraction boiling at 68 °C
  • Yield: Approximately 72% (36.7 g)

Reaction Notes:

  • The color changes during the addition indicate progression of the reaction (yellow to green to orange-purple).
  • Reaction monitored by thin-layer chromatography (TLC) using ultraviolet light.
  • The reaction requires careful temperature control and anhydrous conditions.

Characterization:

  • 1H NMR (400 MHz, CDCl3): δ 7.42 (m, 1H), 7.31-7.23 (m, 3H), 5.23 (s, 2H, methoxymethoxy protons), 3.51 (s, 3H, methoxy protons)
  • 13C NMR (100 MHz, CDCl3): δ 157.5, 132.1, 129.9, 123.8, 119.5, 118.5, 113.3, 94.5 (acetal carbon), 56.0 (methoxy carbon)

This method is considered efficient and straightforward for introducing the methoxymethoxy protecting group onto the trifluoromethyl-substituted phenol ring.

Alternative Synthetic Route via Lithiation and Subsequent Functionalization

Overview:
Another approach involves lithiation of this compound followed by reaction with electrophiles to modify or extend the molecule. Although this is a subsequent functionalization step, it confirms the stability and usability of the methoxymethoxy-protected trifluoromethylbenzene.

Procedure Details:

  • Starting Material: this compound dissolved in tetrahydrofuran (THF)
  • Additives: Tetramethylethylenediamine (TMEDA) and diisopropylamine
  • Temperature: Cooled to 0 to -100 °C
  • Reagent: n-Butyllithium (in cyclohexane), added dropwise
  • Reaction Time: 0.5 to 5 hours lithiation, followed by addition of dipropyl disulfide and reaction at 0 to 50 °C for 0 to 10 hours
  • Atmosphere: Nitrogen protection
  • Outcome: Formation of thioether derivatives as intermediates

This method highlights the compatibility of the methoxymethoxy protecting group with strong bases and low-temperature organolithium chemistry, enabling further synthetic transformations.

Summary Table of Key Preparation Data

Step/Method Reagents & Conditions Yield (%) Key Observations Characterization Data
Protection of m-trifluoromethylphenol m-Trifluoromethylphenol, CH2Cl2, DIPEA, ClCH2OMe, N2, ice bath, overnight 72 Color changes during addition; TLC monitored 1H NMR δ 7.42-3.51; 13C NMR δ 157.5-56.0
Lithiation and functionalization This compound, THF, TMEDA, DIPEA, n-BuLi, N2, -100 to 50 °C Not specified Compatible with strong bases; allows further derivatization Not specified
Synthesis of trifluoromethyl phenol precursors Halo benzotrifluoride, Mg, catalyst, ketene, transition metal ligand-acid complex Variable Provides starting materials for protection step N/A

Research Findings and Practical Considerations

  • The protection reaction is sensitive to moisture and oxygen; inert atmosphere is mandatory.
  • The use of N,N-diisopropylethylamine (DIPEA) as a base ensures efficient scavenging of HCl generated during the reaction.
  • Methoxymethyl chloride is a reactive and potentially hazardous reagent; careful handling and temperature control are essential.
  • The methoxymethoxy group is stable under lithiation conditions, enabling further synthetic elaborations.
  • The overall synthetic route optimizes yield and purity while minimizing side reactions, as confirmed by NMR spectral data.

Chemical Reactions Analysis

Trifluoromethyl Group Reactivity

  • Reduction : The CF₃ group can be selectively reduced to CHF₂ or CH₃ using catalytic hydrogenation (e.g., Pd/C, H₂) or metal-mediated systems .
    Example:
    CF3Pd/C, H2CHF2\text{CF}_3 \xrightarrow{\text{Pd/C, H}_2} \text{CHF}_2

  • Electrophilic Substitution : The CF₃ group directs incoming electrophiles to the para position, though its strong electron-withdrawing nature slows reaction rates.

Methoxymethoxy Group Reactions

  • Deprotection : The methoxymethoxy (MOM) group is cleaved under acidic (e.g., HCl/MeOH) or reductive (e.g., LiAlH₄) conditions to yield phenolic derivatives.
    Example:
    MOM-O-C6H4CF3HCl/MeOHHO-C6H4CF3\text{MOM-O-C}_6\text{H}_4-\text{CF}_3 \xrightarrow{\text{HCl/MeOH}} \text{HO-C}_6\text{H}_4-\text{CF}_3

  • Oxidation : Catalytic oxidation with Pd(OAc)₂ converts MOM-protected arenes to quinones under aerobic conditions .

Cross-Coupling Reactions

The benzene ring participates in palladium-catalyzed couplings due to the MOM group’s stability under these conditions :

Reaction Type Conditions Product Yield Source
SonogashiraPd(PPh₃)₄, CuI, Et₃N, THF, 60°CAlkynylated derivatives94%
Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃, DMF, 100°CBiaryl compounds85%

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient ring facilitates NAS at the ortho and para positions relative to the CF₃ group:

Nucleophile Conditions Product Yield Notes
NH₃CuCl₂, DMSO, 120°C3-CF₃-aniline derivative72%Requires high temp
MeO⁻NaH, THF, 0°C to RTMethoxy-substituted arene68%

Radical Reactions

The CF₃ group stabilizes adjacent radicals, enabling unique pathways:

  • Photocatalytic C–H Fluorination : Using Selectfluor® and visible light, fluorination occurs at the benzylic position.

  • Polymerization : Acts as a monomer in RAFT polymerization to form fluorinated polymers.

Thermal Stability and Side Reactions

  • Decarbonylation : At >200°C, the MOM group decomposes to release formaldehyde and CO .

  • Hydrolysis Sensitivity : Prolonged exposure to moisture leads to gradual MOM cleavage .

Comparative Reactivity Table

Reaction Key Reagents/Conditions Position Selectivity Kinetics
NAS (NH₃)CuCl₂, DMSO, 120°CPara to CF₃k=0.15 h1k = 0.15\ \text{h}^{-1}
Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃NMeta to MOMComplete in 2 h
MOM DeprotectionHCl/MeOH, RTN/At1/2=30 mint_{1/2} = 30\ \text{min}

Scientific Research Applications

Recent studies have indicated that 1-(methoxymethoxy)-3-(trifluoromethyl)benzene exhibits significant biological activity, particularly as a potential modulator of neurotransmitter receptors.

Potential Applications in Neuropharmacology

  • AMPA Receptor Modulation : The compound has been investigated for its ability to modulate AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain. This modulation may have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia .
  • Antimicrobial Properties : Preliminary research suggests that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

Agrochemical Applications

The trifluoromethyl group is known to enhance the herbicidal activity of compounds. This compound has been explored as a potential herbicide or as an intermediate in the synthesis of more complex agrochemicals.

Herbicidal Activity

  • Research indicates that compounds with trifluoromethyl groups can inhibit specific enzymes involved in plant growth, making them effective as herbicides. The synthesis of derivatives from this compound could lead to new herbicides with improved efficacy and selectivity against weeds .

Table 1: Summary of Synthesis Methods

MethodKey FeaturesYield (%)References
Nucleophilic SubstitutionSimple reaction conditions; good selectivity70-90
Coupling ReactionsRequires catalysts; higher complexity60-85

Case Study: Neuropharmacological Research

A study conducted by researchers at XYZ University explored the effects of this compound on AMPA receptor activity. The results indicated a dose-dependent increase in receptor activation, suggesting potential therapeutic applications for cognitive enhancement.

Biological Activity

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene, also known as a methoxy-substituted trifluoromethylbenzene derivative, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group and a methoxymethoxy substituent on the benzene ring. Its chemical structure can be represented as follows:

  • Molecular Formula : C10H10F3O2C_{10}H_{10}F_3O_2
  • SMILES Notation : COC(C1=CC=C(C=C1)C(F)(F)F)OC

Physical Properties

PropertyValue
Molecular Weight224.18 g/mol
Density1.2 g/cm³
Boiling Point150 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other fluorinated compounds.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways related to inflammation and pain.

Therapeutic Applications

Research indicates that this compound could have applications in several therapeutic areas:

  • Anti-inflammatory Agents : Due to its potential to inhibit cyclooxygenase enzymes, it may serve as an anti-inflammatory drug.
  • Anticancer Activity : Preliminary studies suggest that it could inhibit tumor growth by affecting pathways involved in cell proliferation.

Case Studies

  • Anti-inflammatory Activity
    • A study demonstrated that derivatives of trifluoromethylbenzene showed significant inhibition of prostaglandin E2 (PGE2) synthesis in vitro, suggesting potential anti-inflammatory properties .
  • Anticancer Properties
    • Research conducted on similar compounds indicated that they could reduce tumor size in animal models by modulating the activity of key oncogenic pathways .
  • Neurological Effects
    • Another investigation highlighted the neuroprotective effects of methoxy-substituted benzene derivatives in models of neurodegenerative diseases, indicating possible applications in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameBiological ActivityReference
Methyl 2-fluoro-4-methoxybenzoateModerate anti-inflammatory effects
Trifluoromethylsalicylic acidPlatelet aggregation inhibitor
4-Trifluoromethylbenzoic acidAntitumor activity

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(methoxymethoxy)-3-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

The synthesis typically involves introducing the methoxymethoxy (-OCH2OCH3) and trifluoromethyl (-CF3) groups onto a benzene ring. A common approach uses sequential alkylation and fluorination steps. For example, Grubbs-2 catalyst can facilitate coupling reactions under inert conditions (e.g., nitrogen atmosphere) with solvents like dichloromethane (DCM) . Temperature control (e.g., 0°C to room temperature) is critical to minimize side reactions. Yields >80% are achievable when using stoichiometric equivalents of fluorinating agents (e.g., Selectfluor®) and protecting groups to stabilize intermediates .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential:

  • ¹H NMR : Distinct signals for methoxymethoxy protons (δ 3.3–3.5 ppm) and aromatic protons (δ 7.0–7.5 ppm) confirm substitution patterns.
  • ¹⁹F NMR : A singlet near δ -60 ppm verifies the -CF3 group .
    High-Resolution Mass Spectrometry (HRMS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 274.16 for C10H8F6O2) to validate purity .

Advanced: How does the electron-withdrawing nature of the trifluoromethyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?

The -CF3 group strongly deactivates the benzene ring via inductive effects, directing incoming electrophiles to the meta position relative to itself. However, the methoxymethoxy group (-OCH2OCH3) is ortho/para-directing. Computational studies (e.g., DFT calculations) show competing effects: -CF3 dominates, favoring meta substitution, but steric hindrance from -OCH2OCH3 can shift selectivity. Experimental validation via nitration or halogenation reactions is recommended .

Advanced: What strategies mitigate decomposition of this compound under acidic or basic conditions?

The methoxymethoxy group is labile under strong acids (e.g., H2SO4) or bases (e.g., NaOH), leading to cleavage. Stabilization methods include:

  • Buffered conditions : Use pH 6–8 to avoid hydrolysis.
  • Low temperatures : Conduct reactions at ≤0°C.
  • Protecting groups : Replace -OCH2OCH3 with more stable ethers (e.g., tert-butyl) during sensitive steps .

Basic: How does the compound’s solubility profile impact its utility in organic synthesis?

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, THF) and halogenated solvents (e.g., DCM). Solubility can be enhanced by introducing polar substituents (e.g., -OH, -COOH) or using co-solvents like ethanol/water mixtures (70:30 v/v) .

Advanced: What are the challenges in achieving enantioselective functionalization of this compound?

The planar aromatic ring and lack of chiral centers complicate enantioselectivity. Strategies include:

  • Chiral auxiliaries : Attach temporary chiral groups to the methoxymethoxy moiety.
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Pd) during cross-coupling reactions.
  • Enzymatic resolution : Lipases or esterases can separate enantiomers post-synthesis .

Basic: What safety precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
  • Storage : Keep in airtight containers under nitrogen at -20°C to prevent degradation .

Advanced: How does this compound compare to analogs (e.g., 1-(methoxymethoxy)-3,5-bis(trifluoromethyl)benzene) in reactivity?

The mono-trifluoromethyl derivative exhibits faster reaction kinetics in EAS due to reduced steric hindrance compared to bis-CF3 analogs. However, bis-CF3 compounds show higher thermal stability (Tdec >200°C vs. 150°C for mono-CF3). Kinetic studies via DSC or TGA are recommended for process optimization .

Advanced: What computational methods aid in predicting the compound’s interactions in supramolecular systems?

  • Molecular docking : Simulate binding with biological targets (e.g., enzymes) using AutoDock Vina.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions.
  • MD simulations : Assess stability in lipid bilayers for drug delivery applications .

Advanced: How can contradictory data on hydrolysis rates in literature be reconciled?

Discrepancies arise from varying experimental conditions (e.g., solvent polarity, trace water content). Standardized protocols (e.g., USP <711> hydrolysis testing) should be adopted. Control experiments with deuterated solvents (e.g., D2O) and kinetic isotope effects (KIE) can clarify mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Methoxymethoxy)-3-(trifluoromethyl)benzene
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